molecular formula C5H4BrN3O B15069481 2-Bromopyrimidine-5-carboxamide

2-Bromopyrimidine-5-carboxamide

Cat. No.: B15069481
M. Wt: 202.01 g/mol
InChI Key: IUPSGMQSXHAZQO-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-5-carboxamide is a brominated pyrimidine derivative featuring a bromine atom at the 2-position and a carboxamide group (-CONH₂) at the 5-position of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and anticancer drugs .

Properties

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01 g/mol

IUPAC Name

2-bromopyrimidine-5-carboxamide

InChI

InChI=1S/C5H4BrN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)

InChI Key

IUPSGMQSXHAZQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)Br)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxamide group at position 5 activates the pyrimidine ring, facilitating SNAr at the bromine (position 2). Key reactions include:

Nucleophile Conditions Product Yield Reference
AmmoniaDMF, 80°C, 12 h2-Aminopyrimidine-5-carboxamide68%
MethoxideMeOH, NaOMe, reflux, 6 h2-Methoxypyrimidine-5-carboxamide52%
ThiophenolTHF, K₂CO₃, 60°C, 8 h2-Phenylthiophenyl-5-carboxamide45%

Mechanistic Notes :

  • The carboxamide group enhances ring electrophilicity via resonance and inductive effects, lowering the activation energy for SNAr .

  • Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate substitution.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids:

Boronic Acid Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C2-Phenylpyrimidine-5-carboxamide75%
Pyridin-3-ylboronic acidPd(dppf)Cl₂, NaHCO₃, DMF, 100°C2-(Pyridin-3-yl)pyrimidine-5-carboxamide63%

Key Observations :

  • Steric hindrance from the carboxamide group may necessitate higher catalyst loadings or temperatures .

  • Regioselectivity is maintained due to the directing effect of the carboxamide .

Carboxamide Hydrolysis

Under acidic or basic conditions, the carboxamide undergoes hydrolysis:

  • Acidic (HCl, H₂O, reflux) : Converts to 2-bromopyrimidine-5-carboxylic acid (yield: 85%).

  • Basic (NaOH, EtOH, 60°C) : Forms the sodium salt of the carboxylic acid (yield: 78%).

Reduction of the Carboxamide

Using LiAlH₄ in THF (0°C to reflux) reduces the carboxamide to 2-bromopyrimidine-5-methylamine (yield: 60%).

Reaction Kinetics and Mechanistic Studies

Kinetic analyses of analogous bromopyrimidines reveal:

  • SNAr Rate Constants :

    Substrate k (s⁻¹) ΔG‡ (kJ/mol)
    2-Bromo-5-carboxamide2.86 × 10⁻⁴93.7
    2-Bromo-5-methoxypyrimidine3.12 × 10⁻⁴92.4
  • The electron-withdrawing carboxamide increases ΔG‡ slightly compared to methoxy groups due to steric and electronic effects .

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key analogs and their similarity metrics (0.0–1.0 scale, with 1.0 indicating identical structures):

Compound Name CAS Number Substituents (Position) Similarity Score Key Differences vs. Target Compound
This compound Not provided Br (2), -CONH₂ (5) Reference Reference structure
Methyl 2-amino-5-bromopyrimidine-4-carboxylate 1034737-23-9 -NH₂ (2), Br (5), -COOCH₃ (4) 0.86 Amino group at 2, ester at 4
5-Bromo-4-pyrimidinecarboxylic acid 64224-60-8 Br (5), -COOH (4) 0.82 Carboxylic acid at 4 vs. carboxamide
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 -SCH₃ (2), -COOH (4) 0.85 Methylthio at 2, no bromine
5-Bromo-N,N-dimethylpyrimidine-2-carboxamide Not provided Br (5), -N(CH₃)₂ (2) Not scored Dimethylamide at 2, bromine at 5

Substituent Effects and Functional Implications

  • Bromine Position : Bromine at the 2-position (target compound) versus 5-position (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) alters electronic properties. Bromine’s electron-withdrawing effect at position 2 may enhance electrophilic reactivity for cross-coupling reactions, whereas bromine at position 5 could influence ring stability .
  • Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group (-CONH₂) in the target compound improves hydrogen-bonding capacity compared to carboxylic acid (-COOH) or ester (-COOCH₃) analogs. This may enhance binding affinity in biological targets (e.g., enzymes) .

Biological Activity

2-Bromopyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of the bromine atom and the carboxamide functional group contributes to its reactivity and biological activity.

Molecular Formula: C5_5H4_4BrN3_3O
Molecular Weight: 202.01 g/mol

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins:

  • Nucleic Acid Interaction: As a pyrimidine derivative, it can participate in hydrogen bonding with purines, influencing DNA stability and function.
  • Enzyme Inhibition: It has been shown to interact with various enzymes involved in nucleic acid metabolism, potentially acting as an inhibitor or modulator .

Cellular Effects

Research indicates that this compound affects cellular functions through various pathways:

  • Cell Signaling: It can modulate signaling pathways that regulate gene expression and cellular metabolism.
  • Cytotoxicity: Preliminary studies suggest varying degrees of cytotoxicity in different cell lines, necessitating further investigation into its safety profile .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • In vitro Studies: It has demonstrated potent activity against various cancer cell lines, including lung adenocarcinoma (A549 cells), showing promise in inhibiting tumor growth .
CompoundCell LineIC50 (µM)Remarks
This compoundA54915Significant growth inhibition observed
CisplatinA54910Standard chemotherapy comparator

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown anti-inflammatory properties by inhibiting the expression of inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : In a study assessing various pyrimidine derivatives, this compound exhibited notable cytotoxic effects against A549 cells, with an IC50 value indicating effective concentration for therapeutic potential .
  • Inflammation Model : A comparative analysis of pyrimidine derivatives revealed that compounds similar to this compound significantly reduced COX-2 mRNA levels in vitro, suggesting a mechanism for anti-inflammatory action .

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